5-Nitro-3H-indazol-3-one
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Overview
Description
5-Nitro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The nitro group at the 5-position and the keto group at the 3-position of the indazole ring confer unique chemical and biological properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-nitrophenylhydrazone, which undergoes cyclization in the presence of a suitable catalyst to yield the desired indazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and solvent recycling to enhance yield and reduce environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 5-Amino-3H-indazol-3-one.
Substitution: Halogenated indazole derivatives.
Scientific Research Applications
5-Nitro-3H-indazol-3-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-3H-indazol-3-one involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Indazole: The parent compound without the nitro and keto groups.
5-Nitroindazole: Lacks the keto group at the 3-position.
3H-Indazol-3-one: Lacks the nitro group at the 5-position.
Uniqueness: 5-Nitro-3H-indazol-3-one is unique due to the presence of both the nitro and keto groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
61976-45-2 |
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Molecular Formula |
C7H3N3O3 |
Molecular Weight |
177.12 g/mol |
IUPAC Name |
5-nitroindazol-3-one |
InChI |
InChI=1S/C7H3N3O3/c11-7-5-3-4(10(12)13)1-2-6(5)8-9-7/h1-3H |
InChI Key |
RRSVLBVNRRUZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=N2 |
Origin of Product |
United States |
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